8-Aza-7-Déaza-2'-désoxyguanosine 3'-CE phosphoramidite

Vue d'ensemble

Description

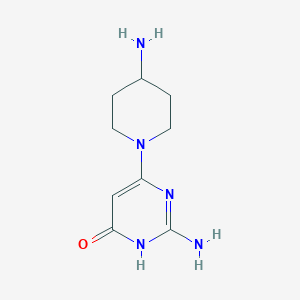

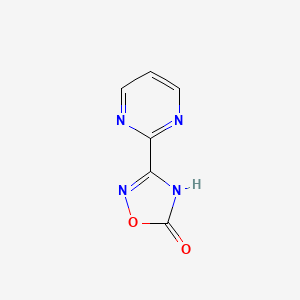

8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is a chemical compound with the molecular formula C43H53N8O7P . It is an isosteric analogue of dG . The compound is used in the synthesis of oligonucleotides .

Synthesis Analysis

The synthesis of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite involves several steps. The compound is synthesized on a convergent route, protected, and converted into phosphoramidites . The side chain of the compound is introduced by the Sonogashira cross-coupling reaction . The phosphoramidites are then used as building blocks in automated DNA synthesis .

Molecular Structure Analysis

The molecular structure of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is complex and involves several chemical bonds. The compound contains an 8-aza-7-deaza-2’-deoxyguanosine moiety, which is a modified form of the nucleoside guanosine .

Chemical Reactions Analysis

8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite participates in various chemical reactions during the synthesis of oligonucleotides. The compound forms stable base pairs with 2’-deoxy-5-methylisocytidine in DNA with antiparallel chain orientation (aps) and with 2’-deoxycytidine in duplexes with parallel chains (ps) .

Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite are influenced by its molecular structure. The compound has a significant influence on the tautomeric equilibrium . The compound also exhibits photophysical properties such as fluorescence, solvatochromism, and quantum yields .

Applications De Recherche Scientifique

Amélioration de la stabilité des duplex

Ce composé est utilisé pour améliorer la stabilité des duplex d'ADN. La présence de 8-Aza-7-Déaza-2'-désoxyguanosine dans les oligonucléotides est légèrement stabilisante par rapport à l'adénine et la guanine, ce qui peut être bénéfique dans certaines applications de recherche où une stabilité accrue du duplex d'ADN est souhaitée .

Études de fluorescence

Le nucléoside modifié est utilisé dans les études de fluorescence en raison de ses propriétés uniques. Par exemple, les oligonucléotides incorporant 8-Aza-7-Déaza-2'-désoxyguanosine conjugués à des colorants fluorescents présentent un extinction de fluorescence spécifique, ce qui est utile pour étudier les interactions des bases nucléiques .

Analyse de la structure de l'ADN triple brin

En tant qu'analogue purique de la thymidine, le 8-Aza-7-Déaza-2'-désoxyguanosine promet d'avoir des effets intéressants sur la structure de l'ADN des triplexes. Cette application est importante dans l'étude des structures d'ADN triplex, qui ont des implications dans la régulation des gènes et la stabilité génétique .

Études d'interaction enzymatique

Le composé est également important dans l'étude de l'interaction des enzymes avec l'ADN. Comme il manque certains groupes essentiels pour les liaisons hydrogène, il peut être utilisé pour étudier comment les changements dans la structure des oligonucléotides affectent l'activité des enzymes telles que les polymérases et les enzymes de restriction .

Recherche sur l'appariement de bases non standard

Ce nucléoside modifié forme une paire de bases non standard avec un analogue nucléoside 2,4-diaminopyrimidine. Cette propriété est exploitée pour étudier l'appariement de bases non standard, ce qui a des applications potentielles dans le développement de nouvelles stratégies thérapeutiques .

Modification chimique pour l'augmentation du taux

Dans la recherche sur les ribozymes, des modifications chimiques utilisant des analogues de 8-Aza-7-Déaza-2'-désoxyguanosine ont été employées pour améliorer le taux de clivage dans certaines conditions. Cette application est cruciale pour comprendre et améliorer l'efficacité des ribozymes .

Mécanisme D'action

Target of Action

The primary target of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is DNA, specifically the nucleosides within the DNA structure . It forms stable base pairs with 2’-deoxy-5-methylisocytidine in DNA with antiparallel chain orientation (aps) and with 2’-deoxycytidine in duplexes with parallel chains (ps) .

Mode of Action

8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite interacts with its targets by being incorporated into oligonucleotides . The compound is synthesized and converted into a phosphoramidite, which is then incorporated into the oligonucleotides . This interaction results in changes to the stability of the DNA structure .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA synthesis and structure. It is incorporated into oligonucleotides through a process known as solid-phase synthesis . The side chain of the compound is introduced by the Sonogashira cross-coupling reaction .

Result of Action

The incorporation of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite into oligonucleotides results in more stabilized duplexes compared to those incorporating the non-functionalized 8-aza-7-deaza-2’-deoxyguanosine . This suggests that the side chains of the compound have steric freedom in duplex DNA .

Analyse Biochimique

Biochemical Properties

8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite plays a crucial role in biochemical reactions involving nucleic acids. It is commonly used in the synthesis of oligonucleotides, where it helps to stabilize DNA duplexes by preventing non-Watson-Crick hydrogen bonding. This compound interacts with various enzymes and proteins involved in DNA synthesis and repair, including DNA polymerases and ligases. The nature of these interactions is primarily based on the structural mimicry of the natural guanine base, allowing for efficient incorporation into DNA strands without disrupting the overall structure .

Cellular Effects

The effects of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite on cellular processes are significant. This compound influences cell function by enhancing the stability of DNA duplexes, which can impact cell signaling pathways, gene expression, and cellular metabolism. By preventing non-specific hydrogen bonding, it ensures that the synthesized oligonucleotides maintain their intended structure and function, leading to more accurate and reliable results in various cellular assays .

Molecular Mechanism

At the molecular level, 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite exerts its effects through specific binding interactions with DNA. The replacement of the N7 nitrogen atom on the guanine nucleobase with a carbon-hydrogen group prevents hydrogen bonding at that position, thereby enhancing the stability of the DNA duplex. This modification allows for more precise control over the incorporation of the nucleoside into DNA strands, facilitating enzyme-mediated processes such as DNA synthesis and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite are critical factors. This compound has been shown to maintain its stability over extended periods, making it suitable for long-term studies. Like all chemical compounds, it is subject to degradation over time, which can affect its efficacy in biochemical assays. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound remains effective in maintaining DNA stability over extended periods .

Dosage Effects in Animal Models

The effects of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite vary with different dosages in animal models. At lower doses, the compound effectively stabilizes DNA duplexes without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to carefully monitor and adjust dosages to achieve the desired outcomes while minimizing any negative impacts on the organism .

Metabolic Pathways

8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is involved in various metabolic pathways related to nucleic acid synthesis and repair. It interacts with enzymes such as DNA polymerases and ligases, which are crucial for the incorporation and stabilization of the modified nucleoside in DNA strands. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of nucleic acid-related processes .

Transport and Distribution

The transport and distribution of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite within cells and tissues are facilitated by specific transporters and binding proteins. These interactions ensure that the compound is efficiently delivered to its target sites, where it can exert its stabilizing effects on DNA. The localization and accumulation of the compound within cells are critical for its efficacy in biochemical assays .

Subcellular Localization

The subcellular localization of 8-Aza-7-Deaza-2’-deoxyguanosine 3’-CE phosphoramidite is primarily within the nucleus, where it interacts with DNA. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity and function. The precise localization of the compound is essential for its role in stabilizing DNA and facilitating accurate nucleic acid synthesis .

Propriétés

IUPAC Name |

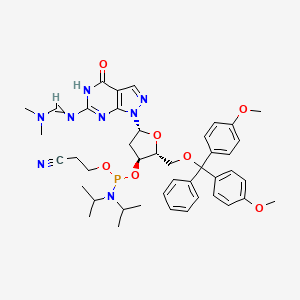

N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-37-25-39(50-40-36(26-46-50)41(52)48-42(47-40)45-28-49(5)6)57-38(37)27-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,47,48,52)/t37-,38+,39+,59?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEKMTZJNCKRCK-KRPTXEAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53N8O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849565 | |

| Record name | 1-(5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-D-erythro-pentofuranosyl)-6-{[(dimethylamino)methylidene]amino}-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

824.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500891-26-9 | |

| Record name | 1-(5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-D-erythro-pentofuranosyl)-6-{[(dimethylamino)methylidene]amino}-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

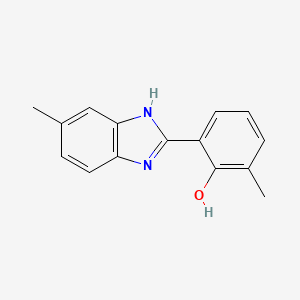

![2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384495.png)